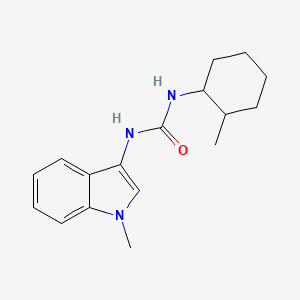

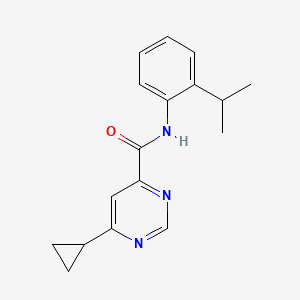

![molecular formula C18H22FN3O3 B2979640 Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]- CAS No. 309724-51-4](/img/structure/B2979640.png)

Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrol-2(5H)-one is a type of organic compound that is part of the pyrrole family . Pyrroles are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and they form the basis for many drugs and natural products .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is not well developed, but it has been used in the synthesis of various compounds .Molecular Structure Analysis

The molecular structure of pyrrole compounds is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The exact structure of “Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-” would depend on the arrangement of the additional functional groups attached to this ring.Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . They can also undergo transformations such as oxidations, aminations, halogenations, and various types of C-C bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrrole compound would depend on its exact structure. In general, pyrrole compounds are characterized by their aromaticity, which gives them stability, and their ability to participate in various types of chemical reactions .Applications De Recherche Scientifique

Pharmacology: Antibacterial Agents

This compound belongs to a class of molecules that have been studied for their antibacterial properties. Specifically, derivatives of this compound have shown activity against bacterial strains, with one derivative demonstrating an MIC (Minimum Inhibitory Concentration) close to that of Ciprofloxacin, a well-known antibacterial agent . This suggests potential for the development of new antibiotics that could be effective against resistant bacteria.

Biochemistry: Fluorescent Probes

The structural features of this compound, particularly the presence of a fluorophore group, make it a candidate for use as a fluorescent probe in biochemistry research . Fluorescent probes are vital tools for visualizing and tracking biological processes in real-time, and the compound’s properties could be optimized for enhanced sensitivity and specificity.

Chemical Research: Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of chemical research, and this compound could serve as a precursor or intermediate in the synthesis of various heterocyclic systems . Its pyrrolone core is a versatile scaffold that can be further functionalized to create a wide array of heterocyclic compounds with diverse properties.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-12(23)15-16(13-2-4-14(19)5-3-13)22(18(25)17(15)24)11-10-21-8-6-20-7-9-21/h2-5,16,20,24H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCGIVYTIDNSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN3CCNCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

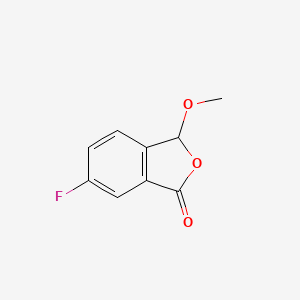

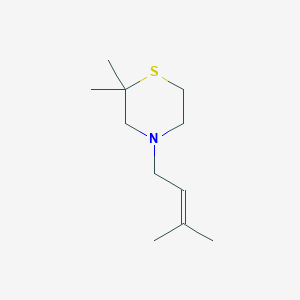

![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2979563.png)

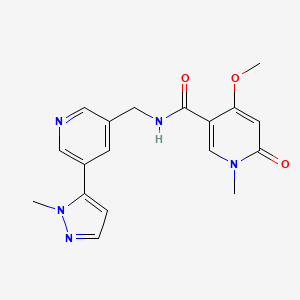

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)

![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)

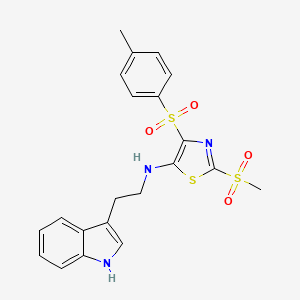

![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)

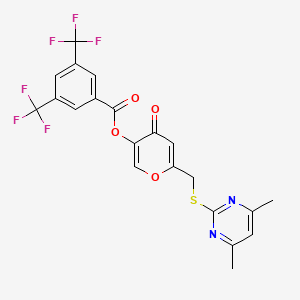

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)

![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)

![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)